(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate
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Overview
Description
®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a chiral carbamate compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a chiral center, making it an interesting subject for studies in stereochemistry and organic synthesis.
Scientific Research Applications
®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a prodrug that can release active compounds under specific conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Compounds based on a (2-nitrophenyl)methanol scaffold, which is structurally similar to the compound , have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication ofPseudomonas aeruginosa .
Mode of Action
The exact mode of action of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate remains unclear. It is known that carbamates, in general, can act as protecting groups for amines and alcohols . They can also be used in the synthesis of other compounds, such as amides . The nitrophenyl group in the compound might play a role in the photolytic cleavage of the compound .
Biochemical Pathways
It is known that carbamates can participate in various chemical reactions, including transcarbamation . The nitrophenyl group can also undergo photolytic reactions .
Result of Action
It is known that compounds based on a (2-nitrophenyl)methanol scaffold can display anti-biofilm activity .
Future Directions
The future directions of research involving “®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate” are not explicitly mentioned in the search results. However, the development of new methods for the synthesis and analysis of carbamates is an active area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-nitrophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve ®-1-(2-nitrophenyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., triethylamine), and anhydrous conditions.
Major Products Formed
Oxidation: Formation of ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate.
Reduction: Formation of ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate
- ®-tert-Butyl (1-(2-chlorophenyl)ethyl)carbamate
- ®-tert-Butyl (1-(2-methylphenyl)ethyl)carbamate
Uniqueness
®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential for further functionalization. The chiral center also adds to its uniqueness, making it valuable for studies in stereochemistry and chiral synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-nitrophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSARODNIFWDLV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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